molecular formula C11H12ClN3O B1473392 2-(Azetidin-3-yloxy)quinoxaline hydrochloride CAS No. 1430841-48-7

2-(Azetidin-3-yloxy)quinoxaline hydrochloride

Cat. No. B1473392
CAS RN: 1430841-48-7
M. Wt: 237.68 g/mol
InChI Key: DUMXNMBNPSYDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yloxy)quinoxaline hydrochloride (2-AZQ) is a quinoxaline derivative with a wide range of applications in the scientific research community. It is a white crystalline solid that is soluble in water and organic solvents. 2-AZQ is used as a reagent in organic synthesis and as a ligand for various metal complexes. It is also used as a starting material for the synthesis of various heterocyclic compounds. Additionally, 2-AZQ has been studied for its potential applications in the medical field, such as its use as an anti-inflammatory agent and a potential anti-cancer drug.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Antimicrobial Activity : A study by Nayak, Shrivastava, and Singhai (2016) synthesized azetidin-2-one fused 2-chloro-3-formyl quinolines derivatives and evaluated their antibacterial and antifungal activity. They found these derivatives to be effective in inhibiting the growth of organisms like Staphylococcus aureus and Escherichia coli (Nayak, Shrivastava, & Singhai, 2016).

  • Anti-Inflammatory and Analgesic Properties : Gupta and Mishra (2016) explored novel quinoline derivatives bearing azetidinones scaffolds for their anti-inflammatory and analgesic activities. Their results indicated significant activity compared to control groups (Gupta & Mishra, 2016).

  • Antitubercular Activity : Puratchikody et al. (2011) synthesized new quinoxalines bearing azetidinone and thiazolidinone groups and tested their activity against Mycobacterium tuberculosis. Some derivatives showed in vitro activity comparable to isoniazid, a standard antitubercular drug (Puratchikody et al., 2011).

Chemical Synthesis and Applications

  • Precursors of Pincer Ligands : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands. Their study opens avenues for applications in inorganic chemistry, particularly in the preparation of metal complexes (Casarrubios et al., 2015).

  • Antibacterial Quinolone Agents : Fujita et al. (1998) designed 2-aminomethyl-1-azetidinyl groups as novel C-7 substituents for potential antibacterial quinolone agents. This work contributes to the field of antibacterial drug design (Fujita et al., 1998).

  • Anti-Filarial Agents : Chhajed et al. (2010) synthesized 3-chloro-4-substituted-1-(8-hydroxy-quinolin-5-yl)-azetidin-2-ones and evaluated them as anti-filarial agents. Their findings contribute to the development of new treatments for filarial infections (Chhajed et al., 2010).

properties

IUPAC Name

2-(azetidin-3-yloxy)quinoxaline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMXNMBNPSYDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yloxy)quinoxaline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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